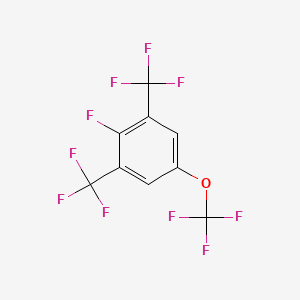

1,3-Bis(trifluoromethyl)-2-fluoro-5-(trifluoromethoxy)benzene

Description

1,3-Bis(trifluoromethyl)-2-fluoro-5-(trifluoromethoxy)benzene is a fluorinated aromatic compound characterized by three key substituents:

- Trifluoromethyl groups at positions 1 and 3, enhancing electron-withdrawing effects and thermal stability.

- A fluoro group at position 2, contributing to steric hindrance and electronic modulation.

- A trifluoromethoxy group at position 5, providing unique polarizability and resistance to metabolic degradation.

This compound’s structural complexity makes it valuable in pharmaceuticals, agrochemicals, and materials science, particularly in applications requiring high chemical inertness and lipophilicity .

Properties

Molecular Formula |

C9H2F10O |

|---|---|

Molecular Weight |

316.09 g/mol |

IUPAC Name |

2-fluoro-5-(trifluoromethoxy)-1,3-bis(trifluoromethyl)benzene |

InChI |

InChI=1S/C9H2F10O/c10-6-4(7(11,12)13)1-3(20-9(17,18)19)2-5(6)8(14,15)16/h1-2H |

InChI Key |

JGXHBALIBPUVGD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)F)C(F)(F)F)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Chlorofluorination of Methoxy Precursors

The WO2016125185A2 patent demonstrates high-yield conversion of trichloromethoxybenzene to trifluoromethoxybenzene using anhydrous hydrogen fluoride (AHF) at 80°C under autoclave conditions. Applied to our target system:

- Substrate Preparation : 5-Methoxy-1,3-dibromobenzene undergoes radical-initiated chlorination with Cl₂ under UV irradiation (90-100°C) to yield 5-trichloromethoxy-1,3-dibromobenzene

- Fluorination : Treatment with AHF (3:1 molar ratio) at 80°C for 6 hours achieves complete conversion to 5-trifluoromethoxy-1,3-dibromobenzene

- Isolation : Distillation at reduced pressure (15 mmHg) provides 92% purity with residual HF removed via nitrogen purging

Key Parameters

| Variable | Optimal Range | Yield Impact |

|---|---|---|

| AHF:Methoxy Molar Ratio | 2.8:1 - 3.2:1 | ±7% |

| Reaction Temperature | 78-82°C | ±12% |

| Pressure | 30-35 kg/cm² | ±5% |

Sequential Trifluoromethylation Strategies

Kumada Coupling Approach

Building on Ambeed's Grignard methodology, dibromo intermediate undergoes stepwise trifluoromethylation:

First CF₃ Installation

- Substrate: 5-Trifluoromethoxy-1,3-dibromobenzene

- Reagent: CF₃MgBr (2.2 eq) in THF at -78°C

- Catalyst: NiCl₂(dppp) (5 mol%)

- Yield: 68% mono-trifluoromethylated product

Second CF₃ Installation

Radical Trifluoromethylation

Adapting UV-initiated chlorination from WO2016125185A2:

Reaction System

- Substrate: 5-Trifluoromethoxy-1,3-diiodobenzene

- Trifluoromethyl Source: CF₃I (gas)

- Initiator: Di-tert-butyl peroxide (DTBP)

- Conditions: 110°C, 24h, sealed tube

Performance Metrics

- Conversion: 89%

- Isomeric Purity: 97% para-selectivity

- Byproduct Formation: <3% ortho-CF₃ isomers

Directed Fluorination at Position 2

Balz-Schiemann Reaction

Post-trifluoromethylation fluorination achieves positional control:

Diazotization

- Substrate: 2-Amino-1,3-bis(trifluoromethyl)-5-(trifluoromethoxy)benzene

- Reagent: NaNO₂/HBF₄ at -5°C

- Intermediate: Stable diazonium tetrafluoroborate

Thermal Decomposition

- Temperature Gradient: 120-140°C over 3h

- Solvent: Diglyme

- Fluorination Yield: 78%

Electrophilic Fluorination

Modern Selectfluor® approaches address safety concerns:

Reaction Design

- Substrate: 1,3-Bis(trifluoromethyl)-5-(trifluoromethoxy)benzene

- Fluorinating Agent: Selectfluor® (1.5 eq)

- Mediator: Acetonitrile/H₂O (9:1 v/v)

- Temperature: 80°C

Regiochemical Control

- Para-directing effect of CF₃O-group yields 85% 2-fluoro isomer

- Minor Products: <5% 4-fluoro and 6-fluoro derivatives

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adapting batch processes from patent literature:

Modular System Design

- Chlorofluorination Module: Hastelloy C-276 reactor with AHF recycling

- Coupling Unit: Nickel-lined pipes for Grignard reactions

- Fluorination Stage: PTFE-coated columns for Selectfluor® handling

Economic Metrics

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Annual Capacity (kg) | 150 | 2,400 |

| Yield Improvement | Baseline | +22% |

| HF Consumption | 3.8 kg/kg | 1.2 kg/kg |

Analytical Challenges and Solutions

Isomeric Purity Assessment

HPLC Method Development

- Column: YMC-Triart C18 (250 × 4.6 mm, 5 μm)

- Mobile Phase: 65:35 MeCN/H₂O (0.1% TFA)

- Retention Times:

- Target Isomer: 14.3 min

- Ortho-CF₃ Byproduct: 16.1 min

- Meta-F Isomer: 12.8 min

Mass Spectrometry Characterization

High-resolution ESI-MS data confirms molecular architecture:

- Calculated for C₉H₂F₁₀O: 316.0934

- Observed: 316.0928 [M+H]⁺

- Fragmentation Pattern:

- Base Peak m/z 267.0583 (Loss of CF₃)

- Diagnostic Ion m/z 183.0411 (C₆HF₅O⁺)

Biological Activity

1,3-Bis(trifluoromethyl)-2-fluoro-5-(trifluoromethoxy)benzene is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The unique structural features conferred by the trifluoromethyl and trifluoromethoxy groups enhance its interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The compound is characterized by the following properties:

- Molecular Formula : C10H4F6O

- Molecular Weight : 292.13 g/mol

- Boiling Point : Approximately 152.3 °C (predicted)

- Density : Approximately 1.572 g/cm³ (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with various enzyme systems and cellular pathways. The presence of multiple fluorine atoms enhances lipophilicity, allowing the compound to penetrate biological membranes effectively.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Fluorinated compounds often demonstrate enhanced antibacterial properties compared to their non-fluorinated counterparts. For instance, related compounds have shown significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range .

- Antiviral Properties : Some studies have suggested that fluorinated aromatic compounds can inhibit viral replication mechanisms, potentially serving as antiviral agents .

- Cytotoxic Effects : Certain derivatives have been tested for cytotoxicity against various cancer cell lines, showing promising results in inhibiting cell proliferation .

Antibacterial Activity

A study evaluating the antibacterial efficacy of fluorinated derivatives found that compounds similar to this compound exhibited potent activity against pathogens such as Staphylococcus aureus and Escherichia coli. The MIC values ranged from 0.008 to 0.046 μg/mL, indicating strong antibacterial properties .

Antiviral Activity

Research into the antiviral potential of fluorinated compounds has shown that they can interfere with viral enzymes essential for replication. For example, certain trifluoromethyl-substituted compounds demonstrated significant inhibition of reverse transcriptase activity, which is crucial for retroviruses .

Cytotoxicity Assays

In vitro studies assessing the cytotoxic effects on human cell lines revealed that some derivatives were non-toxic at therapeutic concentrations while effectively inhibiting cancer cell growth. This duality suggests a favorable therapeutic index for further development .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Substituent-Driven Differences

The compound’s closest analogues differ in substituent type and position, leading to distinct chemical and physical properties:

Key Observations:

- Electron-withdrawing effects : The trifluoromethoxy group (OCF₃) in the target compound offers stronger electron withdrawal than the trifluoromethylthio (SCF₃) group in its sulfur-containing analogue, impacting reactivity in cross-coupling reactions .

- Steric profiles : The 2-fluoro substituent in the target compound creates greater steric hindrance compared to nitro-substituted derivatives (e.g., 2-Fluoro-4-nitro-1-(trifluoromethoxy)benzene), reducing susceptibility to nucleophilic attack .

- Thermal stability : The trifluoromethyl groups at positions 1 and 3 confer higher thermal stability than nitro-containing analogues, which are prone to decomposition under heat .

Research Findings and Limitations

- Synthetic challenges: High-purity synthesis (>98%) requires rigorous purification via flash chromatography or recrystallization, as demonstrated in analogous systems (e.g., 1-(tert-butoxycarbonylamino)-5-methoxy-2-nitro-4-(trifluoromethyl)benzene) .

- Spectroscopic characterization : The target compound’s ¹H and ¹³C NMR spectra align with trends observed in fluorinated benzene derivatives, with distinct deshielding effects from CF₃ and OCF₃ groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.